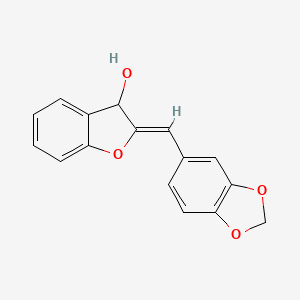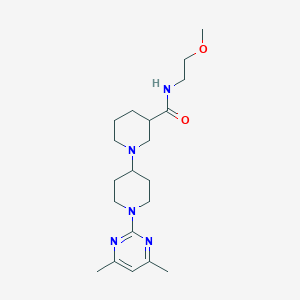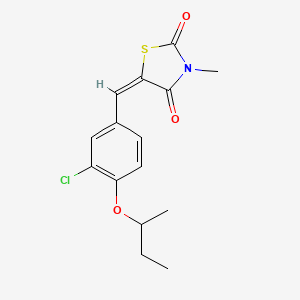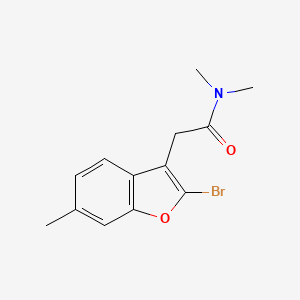
2-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1-benzofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1-benzofuran-3-ol, commonly known as MDB or MDBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. MDBD is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
MDBD is believed to function as a metal chelator, binding to metal ions and altering their reactivity. Additionally, MDBD has been shown to interact with specific receptors, leading to changes in cellular signaling pathways. The exact mechanism of action of MDBD is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
MDBD has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate cellular signaling pathways. Additionally, MDBD has been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
MDBD has several advantages for use in lab experiments, including its high selectivity for metal ions and specific receptors, as well as its fluorescent properties, which make it useful for imaging studies. However, MDBD also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on MDBD, including the development of new drugs based on its structure, the use of MDBD as a tool for the study of protein-protein interactions, and the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MDBD and its potential toxicity. Overall, the study of MDBD has the potential to lead to new insights into the treatment of a variety of diseases and the development of new drugs.
Méthodes De Synthèse
MDBD can be synthesized using various methods, including the reaction of 2,3-dihydrobenzofuran-3-ol with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction yields MDBD as a yellow solid, which can be further purified using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
MDBD has been studied for its potential use in various research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the development of new drugs, and as a tool for the study of protein-protein interactions. MDBD has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for the detection of these ions in biological samples. Additionally, MDBD has been used as a ligand for the development of new drugs due to its ability to bind to specific receptors. Finally, MDBD has been used as a tool for the study of protein-protein interactions, as it can be used to selectively label specific proteins in cells.
Propriétés
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3H-1-benzofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-16-11-3-1-2-4-12(11)20-15(16)8-10-5-6-13-14(7-10)19-9-18-13/h1-8,16-17H,9H2/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYANGWPRWZWHSX-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(C4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(C4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-allyl-5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353552.png)
![3-(5-methyl-2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5353560.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353569.png)

![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5353574.png)

![7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5353597.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isopropyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353604.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)

![3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
![4-(3,5-difluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5353633.png)

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5353639.png)
